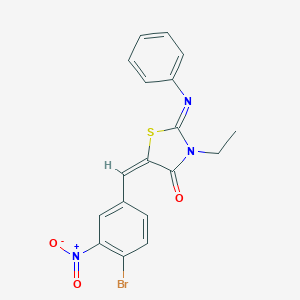![molecular formula C26H23Cl2NO B297660 N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is one of the four subtypes of adenosine receptors. Adenosine receptors are activated by endogenous adenosine, which is released from cells under various physiological and pathological conditions. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects such as inhibition of neurotransmitter release, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects in different tissues and organs. In the cardiovascular system, DPCPX has been shown to inhibit adenosine-induced vasodilation and decrease myocardial infarct size in animal models of ischemia-reperfusion injury. In the central nervous system, DPCPX has been shown to block the sedative and anticonvulsant effects of adenosine, suggesting a potential role in the treatment of epilepsy. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPCPX in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptor subtypes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists such as caffeine and theophylline. This may require higher concentrations of DPCPX to achieve the desired effects, which can be a potential source of experimental variability.
Direcciones Futuras
There are several potential future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine A1 receptors in cancer biology. Adenosine has been shown to play a role in tumor growth and metastasis, and blocking the adenosine A1 receptor may have therapeutic potential in cancer treatment. Another area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine has been shown to have neuroprotective effects, and blocking the adenosine A1 receptor may have potential as a treatment for these diseases.
Métodos De Síntesis
The synthesis of DPCPX involves a series of chemical reactions starting from the commercially available 3,4-dichlorophenylacetic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with the bicyclic ketone to form the key intermediate. This intermediate is then subjected to a series of reduction and coupling reactions to yield the final product, DPCPX.
Aplicaciones Científicas De Investigación
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a critical role in regulating various physiological functions such as cardiovascular function, neurotransmission, and immune function.
Propiedades
Nombre del producto |
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
|---|---|
Fórmula molecular |
C26H23Cl2NO |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H23Cl2NO/c1-14(2)22-23-16-7-3-5-9-18(16)24(19-10-6-4-8-17(19)23)25(22)26(30)29-15-11-12-20(27)21(28)13-15/h3-14,22-25H,1-2H3,(H,29,30) |
Clave InChI |
MVOPESAGXIYHJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
SMILES canónico |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)